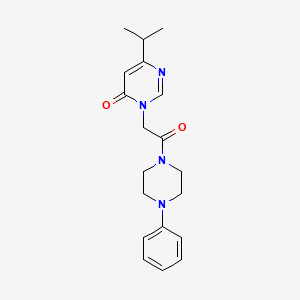
6-异丙基-3-(2-氧代-2-(4-苯基哌嗪-1-基)乙基)嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with a pyrimidinone core structure
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the isopropyl group and the phenylpiperazine moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyrimidinone derivative, while reduction could produce a more reduced form of the compound.
作用机制
The mechanism of action of 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-isopropyl-3-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one
- 6-isopropyl-3-(2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one
Uniqueness
6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is unique due to the presence of the phenylpiperazine moiety, which can impart distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
生物活性
6-Isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure, which includes a pyrimidinone core and a phenylpiperazine moiety. The IUPAC name is 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propan-2-ylpyrimidin-4-one, and its molecular formula is C19H24N4O2 .
Synthesis
The synthesis involves multi-step organic reactions, starting with the preparation of the pyrimidinone core, followed by the introduction of the isopropyl group and the phenylpiperazine moiety. Common reagents include alkylating agents and catalysts to optimize yields while minimizing environmental impact .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. However, detailed studies are required to elucidate the exact molecular targets involved .
Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation effectively. One study reported an IC50 value of 49.85 µM for a related compound against A549 lung cancer cells, suggesting potential for further exploration in cancer therapy .
Neuropharmacological Effects
The phenylpiperazine moiety is known for its neuropharmacological effects. Compounds containing this structure have been studied for their ability to interact with serotonin receptors, which may influence mood disorders and anxiety . The specific interactions of 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one with these receptors remain an area for further investigation.
Anti-inflammatory Activity
Preliminary findings suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines . Further research is needed to confirm these effects specifically for 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one.
Case Studies
属性
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propan-2-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(2)17-12-18(24)23(14-20-17)13-19(25)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12,14-15H,8-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVXFZMOAWFAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














